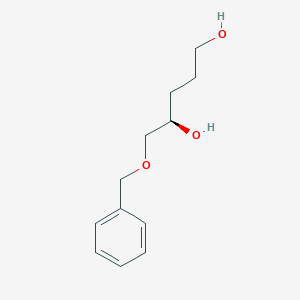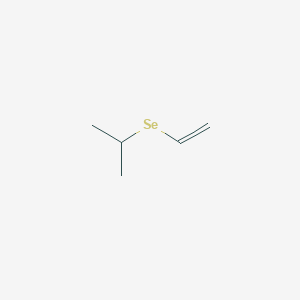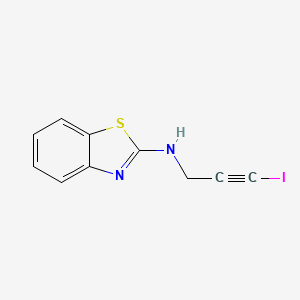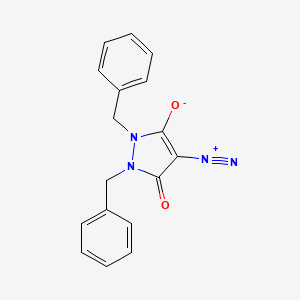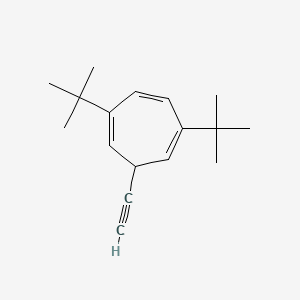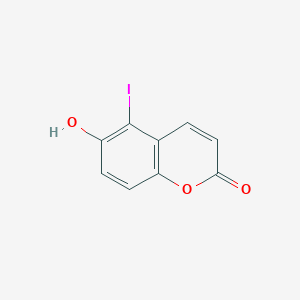![molecular formula C12H22NO4- B14353905 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate CAS No. 90803-51-3](/img/no-structure.png)
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate is an organic compound with the molecular formula C12H23NO4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a diethylamino group, an ethoxy group, and a hexanoate backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate typically involves the reaction of diethylaminoethanol with hexanoic acid derivatives. One common method is the esterification of hexanoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an antimalarial agent.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it has been shown to inhibit cholesterol synthesis by targeting oxidosqualene cyclase, leading to alterations in cholesterol metabolism and intracellular trafficking .
Vergleich Mit ähnlichen Verbindungen
6-[2-(Diethylamino)ethoxy]-6-oxohexanoate can be compared with similar compounds such as:
Acridone derivatives: Compounds with diethylaminoethoxy groups that have shown promise as antimalarial agents.
The uniqueness of this compound lies in its specific structural features and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 90803-51-3 | |
Molekularformel |
C12H22NO4- |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]-6-oxohexanoate |
InChI |
InChI=1S/C12H23NO4/c1-3-13(4-2)9-10-17-12(16)8-6-5-7-11(14)15/h3-10H2,1-2H3,(H,14,15)/p-1 |
InChI-Schlüssel |
YPFZMPJXTBJRCP-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)CCOC(=O)CCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
